molecular formula C17H16O4 B1627557 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid CAS No. 879896-64-7

3-(2-Oxo-1,2-diphenylethoxy)propanoic acid

Cat. No. B1627557
M. Wt: 284.31 g/mol
InChI Key: GLPKRJMUMJUFOC-UHFFFAOYSA-N
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Description

“3-(2-Oxo-1,2-diphenylethoxy)propanoic acid” is a chemical compound with the molecular formula C17H16O4 . It has a molecular weight of 284.31 . The compound is also known by its synonyms, including "Propanoic acid, 3-(2-oxo-1,2-diphenylethoxy)-" .


Physical And Chemical Properties Analysis

The boiling point of “3-(2-Oxo-1,2-diphenylethoxy)propanoic acid” is predicted to be 473.1°C . The compound has a density of 1.220 g/cm3 . Its pKa value is predicted to be 4.19 .

Scientific Research Applications

Application 1: Formation of Cage and Spirane Pentaalkoxyphosphoranes

  • Summary of Application : This compound is used in the formation of cage phosphorane and spirophosphorane. The reaction occurs in two simultaneous directions, leading to the formation of these two compounds .
  • Methods of Application : The reaction of hexafluoroacetone with 5,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphosphorinane occurs in two simultaneous directions .
  • Results : The structure of the obtained compounds was determined by the NMR and mass spectrometry methods .

Application 2: Synthesis of Biological Active Compounds

  • Summary of Application : Some of the synthesized compounds exhibited discrete antimicrobial activity, and 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
  • Methods of Application : The compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method .
  • Results : The compounds exhibited various biological activities such as anti-inflammatory, antipyretic, antiviral, anti-microbial, antifungal, and anticancer properties .

Application 3: Synthesis of 3,3-Diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic Acid Esters

  • Summary of Application : This compound is used in the synthesis of 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters .
  • Methods of Application : A novel zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides has been developed .
  • Results : This protocol furnished the hybrid compounds in good to excellent yields. The reaction is rapid and has a broad substrate scope .

Application 4: Formation of Cyclic Phosphates

  • Summary of Application : This compound is used in the formation of cyclic phosphates .
  • Methods of Application : The reaction of hexafluoroacetone with 5,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphosphorinane occurs in two simultaneous directions .
  • Results : The mild hydrolysis of the compounds obtained leads to the formation of cyclic phosphates .

properties

IUPAC Name

3-(2-oxo-1,2-diphenylethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-15(19)11-12-21-17(14-9-5-2-6-10-14)16(20)13-7-3-1-4-8-13/h1-10,17H,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPKRJMUMJUFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594684
Record name 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-1,2-diphenylethoxy)propanoic acid

CAS RN

879896-64-7
Record name 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879896-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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